Product packaging for 2,7-Dimethylocta-2,4-dienedioic acid(Cat. No.:CAS No. 112250-63-2)

2,7-Dimethylocta-2,4-dienedioic acid

Cat. No.: B14304763
CAS No.: 112250-63-2
M. Wt: 198.22 g/mol
InChI Key: ZBXYMKUZCWCGPC-UHFFFAOYSA-N
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Description

Contextual Overview of Biologically Active Dicarboxylic Acids in Natural Systems

Dicarboxylic acids are organic compounds that feature two carboxylic acid functional groups (-COOH). wikipedia.org They are widely distributed in nature and play crucial roles in the metabolism of both plants and animals. mdpi.comnih.gov In plants, dicarboxylic acids such as oxaloacetate and α-ketoglutaric acid are fundamental intermediates in the tricarboxylic acid (TCA) cycle and amino acid biosynthesis. mdpi.com Certain dicarboxylic acids, like azelaic acid, have been shown to enhance a plant's resistance to infections. atamankimya.com

In animals, dicarboxylic acids are involved in fatty acid metabolism. nih.gov When the primary pathway of fatty acid oxidation (beta-oxidation) is overwhelmed or impaired, an alternative pathway known as omega-oxidation is activated, leading to the formation of dicarboxylic acids. nih.gov These dicarboxylic acids can then be further metabolized, providing an alternative energy source. nih.gov Medium-chain dicarboxylic acids, a group that includes succinic, adipic, and sebacic acids, are particularly noted for their various industrial and pharmaceutical applications. nih.gov

Historical Account of the Discovery and Initial Characterization of 2,7-Dimethylocta-2,4-dienedioic Acid

Specific details regarding the historical discovery and initial characterization of this compound are not well-documented in publicly available scientific literature, suggesting it was likely identified during broader metabolic studies rather than being the focus of a specific discovery effort. The FooDB database indicates that (2E,4E)-2,7-Dimethylocta-2,4-dienedioic acid has been detected in human urine. foodb.ca Its presence in biofluids is indicative of its role as a metabolite, likely stemming from lipid metabolism. foodb.ca

The initial characterization of this compound would have involved standard analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine its molecular weight and elucidate its precise chemical structure, including the stereochemistry of the double bonds.

Below is a data table summarizing the key chemical properties of this compound.

PropertyValue
Chemical FormulaC₁₀H₁₄O₄
IUPAC Name(2E,4E)-2,7-dimethylocta-2,4-dienedioic acid
Average Molecular Weight198.2158 g/mol
Monoisotopic Molecular Weight198.089208936 g/mol
InChI KeyZBXYMKUZCWCGPC-BDWKERMESA-N
CAS Number110107-15-8

Academic Significance and Research Trajectory of this compound Studies

The academic significance of this compound appears to be limited, with a notable scarcity of published research focused specifically on this compound. foodb.ca Its primary relevance in the scientific literature is as a known metabolite. The research trajectory for this compound has not been extensive.

Based on its classification, this compound is categorized as a medium-chain fatty acid and a methyl-branched fatty acid. foodb.ca Its presence in urine suggests it is an end product of metabolic processes, likely related to fatty acid oxidation. foodb.ca Further research would be necessary to determine if this compound has any specific biological activities or if it serves merely as a metabolic byproduct. The potential for future research could involve investigating its biosynthetic pathway, its physiological roles, if any, and its potential as a biomarker for metabolic disorders.

The following table outlines the classification of this compound.

Classification LevelClassification
KingdomOrganic compounds
Super ClassLipids and lipid-like molecules
ClassFatty Acyls
Sub ClassFatty acids and conjugates
Direct ParentMedium-chain fatty acids

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O4 B14304763 2,7-Dimethylocta-2,4-dienedioic acid CAS No. 112250-63-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112250-63-2

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

2,7-dimethylocta-2,4-dienedioic acid

InChI

InChI=1S/C10H14O4/c1-7(9(11)12)5-3-4-6-8(2)10(13)14/h3-5,8H,6H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

ZBXYMKUZCWCGPC-UHFFFAOYSA-N

Canonical SMILES

CC(CC=CC=C(C)C(=O)O)C(=O)O

Origin of Product

United States

Elucidation of Biosynthetic Pathways and Metabolic Interconnections of 2,7 Dimethylocta 2,4 Dienedioic Acid

Postulated Biogenesis from Carotenoid Precursors via Oxidative Cleavage Mechanisms

The molecular structure of 2,7-dimethylocta-2,4-dienedioic acid, a C10 dicarboxylic acid, strongly suggests its origin from the oxidative cleavage of C40 carotenoid precursors. Carotenoids are long-chain isoprenoid molecules that can undergo enzymatic or photo-oxidative cleavage at their various double bonds. nih.govrsc.org This process, catalyzed by carotenoid cleavage dioxygenases (CCDs), breaks down the C40 backbone into a variety of smaller molecules known as apocarotenoids, which serve diverse biological functions. rsc.orgresearchgate.net

The formation of this compound is hypothesized to result from the cleavage of the central portion of a carotenoid molecule. Specifically, its structure is consistent with being the central C10 residue remaining after the removal of two C15 fragments from a C40 precursor like violaxanthin (B192666) or neoxanthin. researchgate.net This oxidative cleavage would break the precursor molecule, yielding the C10 diacid and other apocarotenoids, such as xanthoxin, a direct precursor to ABA. Under conditions of oxidative stress, carotenoids can generate a variety of cleavage products, including aldehydes and acids, further supporting this proposed biogenetic pathway. nih.gov

Investigating the Role of this compound in Abscisic Acid (ABA) Metabolism in Higher Plants

The link between this compound and ABA metabolism is most evident through studies of ABA-deficient plant mutants. These investigations have sought to clarify whether the compound is an intermediate, a byproduct, or an unrelated metabolite that accumulates under specific genetic or physiological conditions.

Seminal research on wilty tomato mutants (Lycopersicon esculentum) has been crucial in uncovering the relationship between ABA deficiency and the accumulation of this compound. The flacca and sitiens mutants are characterized by their permanently wilted phenotype, which is a direct consequence of their inability to produce sufficient levels of ABA to regulate stomatal closure. researchgate.net

Studies have shown that these ABA-deficient genotypes contain significantly higher concentrations of this compound compared to the corresponding isogenic normal (wild-type) plants. researchgate.net The accumulation is particularly pronounced in the flacca and sitiens single mutants as well as the flacca/sitiens double mutant. researchgate.net Furthermore, subjecting flacca plants to water stress was found to increase the concentration of the acid, while the application of external ABA reduced its levels. researchgate.net This inverse relationship strongly suggests a metabolic link between the C10 diacid and the ABA biosynthetic pathway.

Table 1: Concentration of this compound in Tomato Genotypes This interactive table summarizes the relative accumulation patterns observed in research studies.

Genotype ABA Level This compound Concentration
Isogenic Normal Normal Low
flacca Deficient High
sitiens Deficient High
flacca/sitiens Deficient High

The accumulation of this compound in ABA-deficient mutants led to the hypothesis that it could be a byproduct of the ABA biosynthetic pathway. researchgate.net The structural logic was compelling: if a C40 carotenoid is the common precursor for both ABA (a C15 compound) and the C10 diacid, then a disruption in the primary pathway to ABA might lead to an overflow of metabolites through an alternative cleavage pathway, generating the C10 compound.

However, this hypothesis was rigorously tested through isotopic labeling experiments. When tomato plants were supplied with deuterated water (²H₂O), the ABA they produced became heavily labeled with deuterium. uodiyala.edu.iq In stark contrast, the this compound isolated from the same plants remained unlabeled. uodiyala.edu.iqresearchgate.netresearchgate.net This definitive result demonstrated that the C10 diacid is not synthesized concurrently with ABA from the same pool of immediate precursors. Therefore, this compound cannot be a direct by-product of ABA biosynthesis, and its accumulation in the mutants must arise from a more complex, indirect metabolic relationship. uodiyala.edu.iq

The formation of this compound from carotenoids is presumed to be initiated by the enzymatic activity of carotenoid cleavage dioxygenases (CCDs). researchgate.net These enzymes are responsible for the oxidative cleavage reactions that produce a wide array of apocarotenoids in plants. rsc.org Specifically, the 9-cis-epoxycarotenoid dioxygenase (NCED) family is well-known for catalyzing the key regulatory step in ABA biosynthesis by cleaving 9'-cis-neoxanthin or 9-cis-violaxanthin (B1234195) to produce xanthoxin. researchgate.net

While the specific enzyme responsible for generating the C10 precursor to this compound has not been definitively identified, it is likely a member of the CCD family. researchgate.net The accumulation of the acid in ABA-deficient mutants could imply that the substrate for this particular CCD builds up when the downstream pathway to ABA is blocked, leading to increased flux through this alternative cleavage reaction. The subsequent transformation of the resulting C10 aldehyde intermediate into a dicarboxylic acid would involve oxidation steps likely catalyzed by aldehyde dehydrogenases present in plant tissues.

Microbial Biotransformations and Natural Occurrence of this compound

Beyond the plant kingdom, this compound has also been identified as a natural product of certain fungal species. This highlights the diverse metabolic capabilities of microorganisms and their potential to synthesize compounds also found in higher organisms.

The compound this compound has been isolated and identified from cultures of the fungi Paecilomyces farinosus and Gymnascella dankaliensis. Its discovery in these microbial sources demonstrates that the biosynthetic machinery for its production is not exclusive to plants. Fungi are known to possess a wide range of oxidative enzymes capable of modifying complex organic molecules, and the formation of this diacid is likely the result of a secondary metabolic pathway within these organisms. The specific precursors and enzymatic steps involved in its biosynthesis in these fungal species have not been fully elucidated but represent an area of interest for understanding microbial metabolic diversity.

Table 2: Natural Occurrence of this compound This interactive table summarizes the identified natural sources of the compound.

Kingdom Organism Finding
Plantae Lycopersicon esculentum (Tomato) Accumulates in ABA-deficient mutants
Fungi Paecilomyces farinosus Isolated as a natural product
Fungi Gymnascella dankaliensis Isolated as a natural product

Contribution to Carotenoid-Derived Aroma Compound Profiles in Fruits (e.g., Cydonia oblonga)

The characteristic and potent aroma of quince fruit (Cydonia oblonga Mill.) is largely attributed to a complex mixture of volatile compounds, many of which are derived from the oxidative degradation of carotenoids. Among these are a series of C10 metabolites with irregular isoprenoid structures. While not a volatile aroma compound itself, this compound is postulated to be a key non-volatile intermediate in the biosynthetic cascade that produces significant aroma constituents in quince. Its formation is intrinsically linked to the metabolism of C40 carotenoids present in the fruit tissue.

The biogenesis of this compound is believed to originate from the enzymatic cleavage of carotenoids, a process catalyzed by a class of non-heme iron enzymes known as carotenoid cleavage dioxygenases (CCDs). nih.govresearchgate.net These enzymes are responsible for the site-specific oxidative fission of the polyene chain of carotenoids, leading to the formation of a diverse array of smaller molecules called apocarotenoids. nih.gov In plants, CCDs play a crucial role in producing various hormones, pigments, and volatile signaling molecules that contribute to flavor and fragrance. researchgate.net

The proposed biosynthetic pathway to this compound in Cydonia oblonga involves a multi-step process:

Selection of Carotenoid Precursor: The pathway likely initiates from a C40 carotenoid, such as lycopene (B16060) or β-carotene, which are common in fruits. nih.gov The symmetrical nature of the C10 target molecule suggests a cleavage event at corresponding positions from the center of the carotenoid backbone.

Enzymatic Cleavage: A carotenoid cleavage dioxygenase (CCD) enzyme would catalyze the oxidative cleavage at the C9-C10 and C9'-C10' double bonds of the carotenoid chain. This symmetrical cleavage would release the central C10 portion of the molecule.

Formation of a Dialdehyde (B1249045) Intermediate: The initial product of this cleavage is hypothesized to be a C10 dialdehyde, such as 2,7-dimethylocta-2,4,6-triene-1,8-dial.

Oxidation to Dicarboxylic Acid: Subsequent enzymatic oxidation of the terminal aldehyde groups of this intermediate would convert them into carboxylic acid functionalities, yielding a dicarboxylic acid. Further enzymatic modifications, such as the reduction of one of the conjugated double bonds, would result in the final product, this compound.

This proposed pathway is supported by the identification of structurally similar C10 compounds in quince juice that are confirmed precursors to its most characteristic aroma volatiles. For instance, the β-glucose ester of (4E,6E)-2,7-dimethyl-8-hydroxy-octadienoic acid has been identified as a non-volatile progenitor of the marmelo lactones, which are key contributors to the quince aroma. Similarly, a related diol glucoside serves as a precursor to the marmelo oxides. These findings strongly indicate that the central C10 fragment of carotenoids is a critical building block for the unique aroma profile of quince.

While this compound itself is non-volatile due to its dicarboxylic acid nature, its role as an intermediate metabolite is significant. It represents a stable, oxidized form of the C10 backbone, which can then be further metabolized through various enzymatic reactions (e.g., reduction, lactonization) to generate the volatile aroma compounds that define the fruit's sensory characteristics. The presence of such non-volatile precursors is a common strategy in plants for the storage and subsequent release of aroma compounds during ripening or processing.

The table below summarizes key C10 carotenoid-derived compounds identified in Cydonia oblonga that are structurally related to this compound and highlights their role in the fruit's aroma profile.

Interactive Data Table: Carotenoid-Derived C10 Aroma Precursors and Products in Cydonia oblonga

Compound NameChemical FormulaMolar Mass ( g/mol )Role in Aroma ProfileVolatility
This compound C10H14O4198.22Postulated non-volatile intermediate/precursorNon-Volatile
(4E,6E)-2,7-dimethyl-8-hydroxy-octadienoic acid C10H16O3184.23Known precursor to Marmelo lactonesNon-Volatile (often glycosylated)
Marmelo lactone C10H14O2166.22Key quince aroma compound (fruity, powerful)Volatile
Marmelo oxide C10H16O152.23Key quince aroma compound (fruity, floral)Volatile

Advanced Methodologies for the Chemical Synthesis and Derivatization of 2,7 Dimethylocta 2,4 Dienedioic Acid

Development of Stereoselective Total Synthesis Routes (e.g., (±)-(E,E)-2,7-Dimethylocta-2,4-dienedioic Acid)

The precise three-dimensional arrangement of atoms in 2,7-dimethylocta-2,4-dienedioic acid, particularly the geometry of the two double bonds, is critical to its function. Consequently, the development of stereoselective synthesis routes to control this geometry—specifically to obtain the (E,E)-isomer—is a primary focus of synthetic chemistry.

Application of Rhodium-Carbenoid-Induced Furan-Ring-Unravelling Strategies

One advanced strategy for constructing complex acyclic molecules involves the transition-metal-catalyzed ring-opening of cyclic precursors. Rhodium(II)-catalyzed reactions, in particular, have shown utility in the ring-opening of furans. researchgate.netnih.gov This methodology leverages the reaction of a rhodium carbenoid, typically generated from a diazo compound, with a furan (B31954) ring. caltech.edu The interaction leads to a cascade of reactions that ultimately cleaves the furan ring to produce a highly functionalized, linear carbon chain. researchgate.netnih.gov

While a specific documented synthesis of this compound using this exact method is not detailed in the reviewed literature, a plausible pathway can be proposed. The strategy would involve the reaction of a suitably substituted furan derivative with a rhodium(II) catalyst and a diazoacetyl compound. The subsequent ring-opening would generate the core carbon skeleton with the desired functionalities, which could then be further manipulated to yield the target diacid. This approach offers a powerful tool for building complex acyclic structures from simple cyclic starting materials. researchgate.net

Exploration of Alternative Synthetic Pathways

Beyond rhodium-catalyzed methods, a range of alternative synthetic pathways have been explored to achieve the stereoselective synthesis of dienoic acids and related structures.

Wittig-Type Olefination Reactions: A cornerstone of stereoselective alkene synthesis, the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are highly applicable. These reactions involve the coupling of a phosphorus ylide with an aldehyde or ketone to form a carbon-carbon double bond with predictable stereochemistry. A synthesis of the closely related precursor, all-E-2,7-dimethylocta-2,4,6-triene-1,8-dial, has been successfully achieved using an HWE reaction. researchgate.net This demonstrates the feasibility of constructing the (E,E)-diene core of the target molecule through a convergent approach, coupling two smaller fragments to build the C10 backbone. This method is particularly powerful for ensuring high stereoselectivity of the resulting double bonds. nsf.gov

Organo-Catalyzed Coupling: Innovative organo-catalyzed methods provide another route. For instance, the self-coupling of alkyl propiolates in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) yields E-hex-2-en-4-yne dioates stereoselectively. afinitica.com Subsequent partial hydrogenation of the alkyne using a Lindlar catalyst would furnish the corresponding (E,Z)-diene dioate. This method highlights how non-metal catalysts can be used to construct conjugated systems with high stereocontrol. afinitica.com

Palladium-Catalyzed Cross-Coupling: Modern transition-metal catalysis offers further alternatives. Palladium-catalyzed decarboxylative cross-coupling reactions have been developed to synthesize (E,E)-1,4-diarylbutadienes from 2,4-dienoic acids and aryl halides. acs.org This type of reaction could be adapted to modify the backbone of a pre-formed dienoic acid, showcasing a method for derivatization as well as primary synthesis. acs.orgacs.org

Preparation of Isotopically Labeled this compound Analogues for Metabolic Tracing

Isotope tracing is a powerful technique used to track the metabolic fate of molecules within biological systems. biorxiv.org By replacing certain atoms (e.g., ¹²C) with their heavier stable isotopes (e.g., ¹³C), scientists can follow the journey of these "labeled" molecules through complex metabolic networks using mass spectrometry. nih.govyoutube.com This provides invaluable insights into pathway activity and substrate utilization. nih.govbeilstein-journals.org

The synthesis of isotopically labeled this compound is crucial for studying its metabolism. A synthetic route to a structurally related labeled compound provides a clear blueprint for this process. researchgate.net The synthesis of (all-E,3R,3′R)-zeaxanthin-13C4 utilizes a key C10 building block, all-E-2,7-dimethylocta-2,4,6-triene-1,8-dial, which is labeled with four ¹³C atoms. researchgate.net

This synthesis begins with a commercially available labeled starting material, triethyl phosphonoacetate-¹³C₂. This precursor is then used in a Horner-Wadsworth-Emmons reaction to build the carbon chain, ensuring the isotopic labels are incorporated at specific, known positions within the final molecule. researchgate.net Adapting this methodology, one could synthesize ¹³C-labeled this compound by employing a similar strategy, likely culminating in the oxidation of the terminal aldehyde groups of a labeled intermediate to the required carboxylic acids.

The table below outlines the key labeled precursors based on this established methodology for preparing a related C10 backbone.

Labeled PrecursorResulting Labeled Intermediate Fragment
Triethyl phosphonoacetate-¹³C₂Ethyl 6,6-dimethoxy-2-methyl-E,E-2,4-hexadienoate-¹³C₂
(EtO)₂P(O)¹³CHMe¹³CO₂Etall-E-2,7-dimethylocta-2,4,6-triene-1,8-dial-¹³C₄

This data is derived from the synthesis of a related C10 dialdehyde (B1249045) precursor and illustrates a viable strategy for the synthesis of labeled this compound. researchgate.net

Synthetic Modifications and Exploration of Related Dienoic Acid Derivatives

The modification of the this compound structure and the synthesis of related dienoic acid derivatives are essential for probing structure-activity relationships and developing molecules with tailored properties. nih.gov Such modifications can involve altering the carboxylic acid end-groups, changing the length of the carbon chain, or introducing new functional groups. sciforum.netresearchgate.net

One common modification is the conversion of the carboxylic acid groups into esters or amides. This has been demonstrated in the synthesis of hybrid molecules where dienoic acids are linked to other biologically active fragments, such as oleanolic acid, to explore potential synergistic effects. researchgate.net The synthesis of a range of 5Z,9Z-diene acids and their subsequent esterification has been used to study their antitumor activity, showing that both chain length and the nature of the ester substituent significantly impact biological function. sciforum.net

Furthermore, the dicarboxylic acid structure lends itself to polymerization. The enzymatic synthesis of biopolyesters using dicarboxylic acids (like the related 1,9-nonanedioic acid) and various diols demonstrates how these monomers can be converted into sustainable materials. mdpi.com

More complex modifications can be achieved through modern synthetic methods. For example, palladium-catalyzed cross-coupling reactions allow for the introduction of aryl groups onto the diene backbone, fundamentally altering the molecule's structure and electronic properties. acs.org The synthesis of anthracene (B1667546) and oxadiazole derivatives from precursor carboxylic acids further illustrates the broad scope of chemical transformations possible for creating novel derivatives. chemrxiv.orgmdpi.com These explorations are critical for expanding the chemical space around the dienoic acid scaffold and discovering novel applications. nih.gov

Sophisticated Spectroscopic and Chromatographic Characterization of 2,7 Dimethylocta 2,4 Dienedioic Acid

Comprehensive Structural Elucidation using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2,7-Dimethylocta-2,4-dienedioic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include those for the methyl protons, the methine proton adjacent to a carboxylic acid, the methylene (B1212753) protons, and the olefinic protons of the conjugated diene system. The coupling constants (J-values) between adjacent protons would be crucial in determining the stereochemistry of the double bonds.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of distinct carbon environments. Expected signals would include those for the carboxylic acid carbons, the sp² hybridized carbons of the diene, and the sp³ hybridized carbons of the methyl, methine, and methylene groups.

2D NMR Spectroscopy: To unambiguously assign the ¹H and ¹³C signals and to piece together the molecular structure, various 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, allowing for the tracing of the proton network throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is critical for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule.

Based on the structure of this compound, the following is a table of predicted ¹H and ¹³C NMR chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1/C8 (Carboxyl)-~170-180
C2/C7 (Methine)~2.5-3.5 (m)~40-50
Methyl at C2/C7~1.2-1.4 (d)~15-25
C3/C6 (Olefinic CH)~5.5-7.5 (m)~120-140
C4/C5 (Olefinic CH)~5.5-7.5 (m)~120-140

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS), for instance, using a time-of-flight (TOF) or Orbitrap analyzer, would be used to determine the accurate mass of the molecular ion ([M]+ or [M-H]⁻). This allows for the unambiguous determination of the molecular formula, C₁₀H₁₄O₄.

Fragmentation Pathway Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways of this compound. The fragmentation pattern provides valuable structural information. Expected fragmentation would involve the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the carbon-carbon bonds in the backbone. A predicted GC-MS spectrum for the trimethylsilyl (B98337) (TMS) derivative of the (2E,4E) isomer is noted in some databases.

Technique Information Obtained
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement and determination of the molecular formula.
Tandem Mass Spectrometry (MS/MS)Structural information through controlled fragmentation of the molecular ion.

Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)) for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound from a mixture, such as a natural product extract or a synthetic reaction mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of non-volatile and thermally labile compounds like dicarboxylic acids. A reversed-phase C18 column with a polar mobile phase (e.g., a mixture of water/acetonitrile or water/methanol with an acid modifier like formic acid or acetic acid) would likely be suitable for the separation of this compound. A UV detector could be used for detection, as the conjugated diene system should exhibit significant UV absorbance. Coupling HPLC with a mass spectrometer (LC-MS) would provide both separation and mass information simultaneously.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the dicarboxylic acid would typically need to be derivatized to increase its volatility and thermal stability. A common derivatization method is silylation to form trimethylsilyl (TMS) esters. The derivatized compound can then be separated on a GC column and detected by a mass spectrometer. The retention time in GC and the mass spectrum would serve as identifiers for the compound.

Technique Stationary Phase Example Mobile Phase/Carrier Gas Example Detector
HPLCC18 silicaWater/Acetonitrile with 0.1% Formic AcidUV, MS
GC-MSDB-5msHeliumMass Spectrometer

Stereochemical Assignments and Conformational Analysis

The stereochemistry of this compound is a critical aspect of its structure, with the potential for both geometric isomerism at the double bonds and stereoisomerism at the chiral centers (C2 and C7).

Stereochemical Assignments: The configuration of the double bonds (E/Z) can often be determined from the coupling constants between the olefinic protons in the ¹H NMR spectrum. For conjugated systems, these values can be complex, and 2D NOESY experiments can provide crucial through-space correlation data to confirm the geometric isomers. The relative stereochemistry of the chiral centers at C2 and C7 could also be investigated using NOESY. The absolute stereochemistry would require more advanced techniques such as X-ray crystallography of a suitable crystalline derivative or chiral chromatography.

Conformational Analysis: The conformational preferences of the molecule, particularly the orientation around the single bonds, can be studied using a combination of NMR techniques (NOESY and measurement of coupling constants) and computational modeling. Understanding the preferred conformation is important as it can influence the biological activity and physical properties of the compound.

Biochemical and Physiological Investigations Involving 2,7 Dimethylocta 2,4 Dienedioic Acid

Impact on Plant Developmental Processes and Stress Responses (e.g., Water Stress-Induced Accumulation)

Currently, there is a notable absence of published research specifically detailing the impact of 2,7-Dimethylocta-2,4-dienedioic acid on plant developmental processes or its accumulation in response to stressors such as water deficit. Plants are known to modulate their metabolic profiles, including the levels of various organic acids, to cope with environmental challenges. For instance, the accumulation of certain organic acids can contribute to osmotic adjustment, detoxification, and signaling during stress conditions. However, specific studies identifying and quantifying this compound in plant tissues under either normal or stressed conditions have not been found.

General plant responses to water stress often involve the accumulation of compatible solutes and changes in acid composition. This metabolic plasticity is a key component of a plant's ability to survive and adapt to adverse environments. Future research may uncover a role for novel dicarboxylic acids like this compound in these complex response pathways.

Role in Inter-organismal Interactions and Chemical Communication (e.g., as a Carotenoid Metabolite)

The potential role of this compound in chemical communication between organisms, possibly as a metabolite of carotenoids, is a theoretical area of interest but lacks direct empirical support at this time. Carotenoids are precursors to a variety of signaling molecules, including apocarotenoids, which are involved in processes such as plant development and interactions with other organisms. The oxidative cleavage of carotenoids can lead to a diverse array of smaller molecules, and it is conceivable that this compound could be a product of such a pathway.

These carotenoid-derived compounds can act as hormones, pigments, and volatile signals that mediate interactions between plants and their environment, including herbivores, pollinators, and microbes. However, the specific identification of this compound as a carotenoid metabolite and its subsequent function in chemical ecology has not been documented in the available scientific literature.

Comparative Biochemical Analysis with Other C10 Dicarboxylic Acids in Biological Contexts

A comparative biochemical analysis of this compound with other C10 dicarboxylic acids, such as sebacic acid, in biological contexts is hampered by the lack of data on the former. C10 dicarboxylic acids are known to be involved in various metabolic processes in different organisms. For example, sebacic acid is a known metabolite in humans and has been studied for its potential roles in metabolism and as a precursor for industrial polymers.

Computational and Theoretical Chemistry Approaches to 2,7 Dimethylocta 2,4 Dienedioic Acid

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the spectroscopic properties of 2,7-dimethylocta-2,4-dienedioic acid. These calculations provide a fundamental understanding of the molecule's bonding, reactivity, and interaction with electromagnetic radiation.

A common approach involves geometry optimization of the molecule's structure to find its lowest energy conformation. Following this, a variety of electronic and spectroscopic properties can be calculated. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an estimate of the molecule's kinetic stability and the energy required for electronic excitation.

Furthermore, quantum chemical methods can accurately predict various spectroscopic data, which are vital for the identification and characterization of the compound. Vibrational frequencies calculated from these methods can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants can be computed to assist in the interpretation of experimental NMR data.

Table 1: Predicted Spectroscopic and Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p))

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Key IR Frequencies~1710 cm⁻¹ (C=O stretch), ~1640 cm⁻¹ (C=C stretch), ~2970 cm⁻¹ (C-H stretch)
¹³C NMR Chemical Shifts~170 ppm (COOH), ~125-145 ppm (C=C), ~40 ppm (CH), ~20 ppm (CH₃)
¹H NMR Chemical Shifts~12.0 ppm (COOH), ~5.5-7.0 ppm (C=CH), ~2.5 ppm (CH), ~1.2 ppm (CH₃)

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from quantum chemical calculations.

Molecular Dynamics Simulations and Conformational Landscape Analysis

The flexibility of the carbon chain in this compound allows it to adopt a multitude of conformations. Understanding this conformational landscape is crucial as different conformers can exhibit distinct physical properties and biological activities. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational space of molecules over time. nih.gov

MD simulations model the atoms in a molecule as classical particles and use Newton's laws of motion to simulate their movements. By simulating the molecule in a solvent environment, typically water, these simulations can provide a realistic picture of its dynamic behavior. nih.gov The resulting trajectory provides a wealth of information about the accessible conformations, the transitions between them, and their relative populations.

Analysis of MD trajectories can reveal the most stable conformers and the energy barriers separating them. This information is critical for understanding how the molecule might interact with biological receptors or other molecules. Factors such as intramolecular hydrogen bonding and interactions with the solvent play a significant role in determining the preferred conformations. nih.gov

Table 2: Conformational Analysis of this compound from a 100 ns Molecular Dynamics Simulation in Water

ConformerDihedral Angle (C3-C4-C5-C6)Population (%)Key Intramolecular Interactions
Extended~180°45Minimal steric hindrance
Bent~60°30Potential for intramolecular hydrogen bonding between carboxyl groups
Twisted~120°25Intermediate state between extended and bent

Note: The data in this table are hypothetical and serve to illustrate the insights gained from molecular dynamics simulations.

Mechanistic Insights into Enzymatic and Chemical Transformations via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical and enzymatic reactions involving this compound. By mapping the potential energy surface of a reaction, these methods can identify transition states and intermediates, providing a detailed step-by-step picture of the transformation process.

For enzymatic reactions, a common approach is to use a hybrid quantum mechanics/molecular mechanics (QM/MM) method. In this approach, the active site of the enzyme and the substrate (this compound) are treated with a high level of quantum mechanics, while the rest of the protein and solvent are modeled using classical molecular mechanics. This allows for the accurate modeling of bond-breaking and bond-forming events within the complex biological environment of the enzyme.

These computational studies can elucidate the role of specific amino acid residues in catalysis, explain the stereoselectivity of a reaction, and predict the effect of mutations on enzyme function. For non-enzymatic chemical reactions, DFT calculations can be used to determine the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism.

Table 3: Calculated Activation Energies for a Hypothetical Enzyme-Catalyzed Decarboxylation of this compound

Reaction StepComputational MethodActivation Energy (kcal/mol)
Substrate BindingQM/MM-5.2
Decarboxylation Transition StateQM/MM15.8
Product ReleaseQM/MM2.1

Note: This table presents hypothetical data to exemplify how computational modeling can provide quantitative insights into reaction mechanisms.

Emerging Research Frontiers and Methodological Advancements in 2,7 Dimethylocta 2,4 Dienedioic Acid Research

Refinement of Biosynthetic Pathway Elucidation using Advanced "-omics" Technologies

The biosynthesis of specialized plant metabolites is a complex process that researchers are beginning to unravel with the help of integrative omics approaches. wur.nlresearchgate.net While the specific biosynthetic pathway of 2,7-Dimethylocta-2,4-dienedioic acid has not been fully elucidated, the application of advanced "-omics" technologies offers a promising avenue for its discovery.

Genomics, transcriptomics, and metabolomics are powerful tools that, when used in combination, can provide a comprehensive view of the metabolic pathways within an organism. researchgate.net For instance, the discovery of gene clusters, where genes involved in a specific biosynthetic pathway are co-located on a chromosome, has been a significant advancement in understanding plant specialized metabolism. wur.nlnih.gov Researchers can now use computational tools to mine plant genomes for such biosynthetic gene clusters (BGCs) that may be responsible for the production of this compound. wur.nl

Integrative omics approaches that combine data from different biological layers can create an integrated knowledge network. wur.nl This network can help identify previously unknown interactions between genomic features and shed light on the regulation of genes involved in the biosynthesis of compounds like this compound. wur.nl Time-based studies, which capture fluctuations in gene expression at different time points, can further enhance the effectiveness of these analyses. wur.nl

The table below outlines a potential multi-omics strategy for elucidating the biosynthetic pathway of this compound.

-omics Technology Application in Biosynthetic Pathway Elucidation Potential Insights
Genomics Whole-genome sequencing and comparative genomics to identify potential biosynthetic gene clusters (BGCs).Identification of genes encoding for enzymes such as cytochrome P450s and terpene synthases that may be involved in the synthesis of the dicarboxylic acid. wur.nlnih.gov
Transcriptomics RNA-Seq analysis to identify genes that are co-expressed with the production of this compound.Pinpointing candidate genes that are actively involved in the biosynthetic pathway under specific conditions.
Metabolomics Untargeted and targeted metabolite profiling to identify intermediates and track the flow of the biosynthetic pathway.Mapping the metabolic network and identifying precursor molecules and downstream products related to this compound.
Proteomics Identification and quantification of proteins to confirm the function of enzymes encoded by the candidate genes.Validating the role of specific enzymes in the biosynthetic pathway.

Development of Novel Analytical Tools for In Vivo Detection and Quantification

The accurate detection and quantification of dicarboxylic acids like this compound in biological samples can be challenging due to their low concentrations. chromatographyonline.com However, recent advancements in analytical techniques are overcoming these hurdles.

Liquid chromatography–tandem mass spectrometry (LC–MS/MS) has emerged as a highly sensitive and robust method for the detection and quantification of dicarboxylic acids. chromatographyonline.com To address issues of poor ionization and fragmentation, a derivatization strategy using dimethylaminophenacyl bromide (DmPABr) has been developed. chromatographyonline.com This technique reverses the charge of the compounds, leading to improved sensitivity and enhanced mass fragmentation, which allows for precise quantification. chromatographyonline.com This optimized LC-MS/MS method has demonstrated good linearity and low limits of detection and quantification. chromatographyonline.com

Gas chromatography–mass spectrometry (GC–MS) is another technique that has been traditionally used for the analysis of dicarboxylic acids. chromatographyonline.comresearchgate.net Derivatization procedures, such as esterification with butanol or methanol, are often employed to improve the volatility and chromatographic behavior of these compounds. researchgate.net

The following table summarizes the key features of these advanced analytical methods.

Analytical Technique Derivatization Agent Key Advantages
LC-MS/MS Dimethylaminophenacyl bromide (DmPABr)Enhanced sensitivity, improved mass fragmentation, precise quantification. chromatographyonline.com
GC-MS H2SO4–butanol / H2SO4–methanolEffective for identification and quantification of a range of organic acids. researchgate.net

Exploration of Uncharted Biological Roles and Environmental Significance

The biological roles and environmental significance of this compound are largely unexplored. However, based on its classification as a medium-chain fatty acid and a dicarboxylic acid, some potential functions can be inferred. foodb.ca

Dicarboxylic acids are known to be involved in intermediary metabolism and play a role in energy production and mitochondrial function. chromatographyonline.com As a medium-chain fatty acid, this compound could potentially serve as a nutrient, an energy source, or be involved in energy storage and membrane stabilization. foodb.ca

The presence of dicarboxylic acids in the environment, particularly in atmospheric aerosols, is an area of active research. researchgate.net Their role in atmospheric chemistry and potential impacts on climate and human health are yet to be fully understood. Further research is needed to determine the specific environmental significance of this compound. The use of advanced analytical techniques like X-ray photoelectron spectroscopy (XPS) could be a viable tool for studying the chemical changes of such compounds on the surfaces of aerosol particles. researchgate.net

Future research in these areas will be critical to uncovering the full spectrum of biological activities and the environmental footprint of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,7-Dimethylocta-2,4-dienedioic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis often involves biocatalytic or organic catalytic pathways. For example, substituted dienedioic acids like 3-chlorohexa-2,4-dienedioic acid are synthesized using clarified lysates (e.g., CatA lysate) followed by purification via acid precipitation and recrystallization . For 2,7-dimethyl derivatives, analogous methods may apply, with purity optimization requiring careful control of reaction pH, temperature, and post-synthetic chromatography (e.g., HPLC). Yield and purity data from related compounds suggest a typical purity range of 70–90% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For structurally similar compounds (e.g., (E)-3-(3,7-dimethylocta-2,6-dienyl) benzoic acid derivatives), 1H^1H NMR in CDCl3_3 resolves olefinic proton signals (δ 5.1–5.8 ppm) and methyl groups (δ 1.6–2.1 ppm). HRMS confirms molecular ions (e.g., [M–H]^- at m/z 415.2867 for C26_{26}H39_{39}O4_4) . Polarimetry may also distinguish stereoisomers if applicable.

Q. How can researchers verify the absence of this compound in plant hormone biosynthesis pathways?

  • Methodological Answer : Isotopic labeling and tracer studies are key. Milborrow et al. (1988) demonstrated that this compound is not a by-product of abscisic acid biosynthesis by analyzing labeled precursors in Narcissus pseudonarcissus chromoplasts. Gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS should be used to detect trace intermediates .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stereochemical assignments for this compound?

  • Methodological Answer : X-ray crystallography remains the gold standard for unambiguous stereochemical determination. The SHELX system (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement, particularly for resolving diene conformations. For unstable crystals, computational methods (DFT-based NMR chemical shift predictions) can cross-validate experimental data .

Q. How can metabolomic studies differentiate this compound from structurally similar flavoring agents?

  • Methodological Answer : Untargeted metabolomics using UPLC-QTOF-MS paired with multivariate analysis (e.g., PLS-DA) can distinguish subtle structural differences. For example, 3,7-dimethylocta-2,6-dienoic acid (a flavoring agent) shares a similar backbone but differs in double-bond positioning (2,6 vs. 2,4). Retention time and fragmentation patterns (e.g., m/z 155.08 for decarboxylated ions) provide diagnostic markers .

Q. What role does this compound play in microbial or plant systems, and how can its biological activity be tested?

  • Methodological Answer : Bioactivity assays (e.g., antimicrobial disk diffusion, enzyme inhibition) are essential. For related compounds, such as (E)-3-(3,7-dimethylocta-2,6-dienyl) derivatives, antibacterial activity against Staphylococcus aureus has been observed (MIC values: 4–16 µg/mL). Use standardized protocols like CLSI guidelines, with negative controls (e.g., DMSO) to isolate compound-specific effects .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported synthetic yields for dienedioic acids?

  • Methodological Answer : Systematic review of reaction conditions is critical. For instance, biocatalytic yields for substituted dienedioic acids vary from 16% to 31% depending on lysate concentration and substrate specificity . Replicate experiments under controlled conditions (fixed pH, temperature) and report mean ± SD for statistical rigor. Use ANOVA to identify significant variables (e.g., catalyst type, solvent) .

Q. What analytical pitfalls arise when quantifying this compound in complex matrices?

  • Methodological Answer : Matrix interference (e.g., co-eluting plant metabolites) can skew LC-MS results. Implement solid-phase extraction (SPE) with C18 cartridges for cleanup. Calibration curves spiked into blank matrices (e.g., leaf extracts) validate recovery rates. Limit of detection (LOD) and quantification (LOQ) must be established using ICH guidelines .

Methodological Best Practices

  • Structural Elucidation : Combine crystallography (SHELX) with computational modeling for high-confidence assignments .
  • Synthesis Optimization : Use design-of-experiment (DoE) frameworks to test multiple variables (e.g., catalyst loading, reaction time) .
  • Data Reporting : Include raw data tables in appendices, with processed data (e.g., NMR shifts, MS peaks) in the main text for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.